Ethyl 5-bromothiophene-3-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

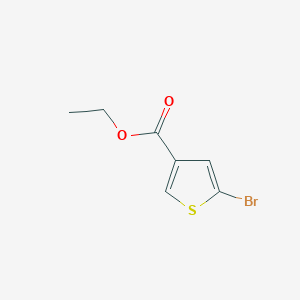

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 5-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYMKCLOYODOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571073 | |

| Record name | Ethyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170355-38-1 | |

| Record name | 3-Thiophenecarboxylic acid, 5-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170355-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Ethyl 5 Bromothiophene 3 Carboxylate

Intermediate in Pharmaceutical Synthesis

Thiophene-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov Ethyl 5-bromothiophene-3-carboxylate serves as a valuable intermediate for the synthesis of complex pharmaceutical compounds. The thiophene (B33073) nucleus is a scaffold found in various drugs, and derivatives have been investigated for applications including antihypertensive agents and anticancer therapies. nih.govnih.gov For example, thiophene derivatives have been synthesized and evaluated for their ability to inhibit kinases or disrupt microtubule assembly in cancer cells. nih.gov The ability to modify the structure at the bromine and ester positions allows chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.govmdpi.com

Precursor for Novel Heterocyclic Systems

The compound is a key starting material for constructing more elaborate heterocyclic systems. Through reactions like the Suzuki cross-coupling, the bromo-substituent can be replaced with various organic fragments to build fused-ring systems or bi-heterocyclic structures. nih.gov For instance, it can be used to synthesize thieno[3,2-b]thiophene (B52689) derivatives, which are important cores for functional materials. rsc.org These reactions are fundamental in creating novel molecular frameworks for materials science and drug discovery.

Table of Mentioned Compounds

Antimicrobial and Antifungal Investigations

The thiophene nucleus is a "wonder heterocycle" recognized for a wide array of biological activities, including antimicrobial effects. researchgate.net Researchers have extensively used this compound and its analogs as precursors to create new molecules aimed at combating bacterial and fungal pathogens.

Evaluation of Antibacterial Activity (e.g., against Salmonella Typhi)

Derivatives synthesized from brominated thiophene carboxylates have demonstrated significant antibacterial efficacy. In one study, a series of molecules were developed through the Suzuki cross-coupling reaction of 2-ethylhexyl 5-bromothiophene-2-carboxylate, a compound structurally similar to this compound. nih.gov These derivatives showed promising in vitro activity, particularly against extensively drug-resistant (XDR) Salmonella Typhi, the causative agent of typhoid fever. nih.gov

One notable derivative, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F), exhibited outstanding antibacterial action with a Minimum Inhibitory Concentration (MIC) value of 3.125 mg/mL against XDR S. Typhi. This activity was found to be superior to that of established antibiotics like ciprofloxacin (B1669076) and ceftriaxone. nih.gov The potent effect of this compound was attributed to the presence of dual thiophene moieties. nih.gov

The following table summarizes the antibacterial activity of a key thiophene derivative against XDR Salmonella Typhi.

| Compound | Test Organism | MIC (mg/mL) | Reference |

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | 3.125 | nih.gov |

Assessment of Antifungal Activity

The development of thiophene-based agents extends to combating fungal infections, including those caused by opportunistic pathogens. researchgate.net Derivatives of this compound have been investigated for their ability to inhibit the growth of various fungal species. For instance, a series of novel heterocyclic compounds incorporating the thiophene scaffold were synthesized and evaluated for their antifungal properties. researchgate.net

In these studies, certain derivatives displayed potent activity against Aspergillus fumigatus, while others were effective against Syncephalastrum racemosum. researchgate.net Further research into 3-thiophene derivatives has yielded compounds with the ability to prevent the formation of fungal biofilms, a key factor in the persistence of infections and drug resistance. nih.gov Some of these compounds also demonstrated satisfactory fungicidal activity, meaning they could actively kill fungal cells. nih.gov

Mechanism of Action Studies (e.g., enzyme inhibition, membrane disruption)

Understanding how these thiophene derivatives exert their antimicrobial effects is crucial for their development as therapeutic agents. Research has pointed to several potential mechanisms of action.

Enzyme Inhibition: Molecular docking studies have been instrumental in elucidating potential targets. For example, the antibacterial activity of thiophene derivatives against XDR S. Typhi was investigated by modeling their interaction with a bacterial enzyme (PDB ID: 5ztj). nih.gov In the realm of antifungal agents, studies have shown that potent 5-phenylthiophene derivatives may function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway. nih.gov

Membrane Disruption: Some thiophene-based compounds appear to target the bacterial cell membrane. Studies have shown that treatment with certain thiophene derivatives can lead to increased permeabilization of the bacterial membrane. frontiersin.org This disruption of the membrane's integrity can lead to cell death. Docking studies suggest that these compounds may bind to outer membrane proteins (OMPs), disrupting their function and compromising the cell envelope. frontiersin.org

Other Mechanisms: Other proposed mechanisms for thiophene derivatives include the stabilization of DNA-cleavage complexes, which interferes with DNA replication and repair. researchgate.net Some derivatives have also been found to induce the production of reactive oxygen species (ROS) and cause a reversal of mitochondrial membrane potential, leading to cellular damage and apoptosis. nih.gov

Anticancer Activity Studies

The thiophene scaffold is a well-explored platform for the development of novel anticancer agents, with derivatives reported to inhibit various signaling pathways involved in cancer. sci-hub.se this compound serves as a key starting point for creating molecules with cytotoxic activity against various cancer cell lines.

Cytotoxicity Evaluation Against Cancer Cell Lines (e.g., HepG2, A2780, A2780CP)

A significant area of research involves the synthesis of novel thiophene analogs and the evaluation of their cytotoxic effects against a panel of human cancer cell lines. In one pivotal study, newly synthesized thiophenes were tested against hepatocellular carcinoma (HepG2), ovarian adenocarcinoma (A2780), and its cisplatin-resistant counterpart (A2780CP). researchgate.netnih.gov

The results indicated that many of the synthesized compounds exhibited moderate to significant cytotoxic potential. researchgate.net One amino-thiophene derivative, in particular, demonstrated notable growth inhibition of both A2780 and A2780CP cell lines, with IC₅₀ values of 12±0.17 µM and 10±0.15 µM, respectively. researchgate.netnih.gov These values are comparable to the well-known anticancer drug Sorafenib, highlighting the potential of these new agents, especially against drug-resistant cancer cells. researchgate.netnih.gov Other studies have also reported on the cytotoxicity of various thiophene derivatives against HepG2 and other cancer cell lines like HeLa. researchgate.netajol.info

The table below presents the cytotoxic activity of a promising amino-thiophene derivative against ovarian cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug (Sorafenib) IC₅₀ (µM) |

| Amino-thiophene derivative 15b | A2780 (Ovarian) | 12 ± 0.17 | 7.5 ± 0.54 |

| Amino-thiophene derivative 15b | A2780CP (Cisplatin-Resistant Ovarian) | 10 ± 0.15 | 9.4 ± 0.14 |

Data sourced from studies on novel thiophene analogues. researchgate.netnih.gov

Development of Thiophene-Based Anticancer Agents

The promising results from cytotoxicity screenings have fueled the development of thiophene-based compounds as a distinct class of anticancer agents. sci-hub.se Research efforts are focused on synthesizing libraries of molecules with varied substitutions to improve potency and selectivity. mdpi.com The goal is to create lead compounds that can be further optimized for cancer chemotherapy. sci-hub.se

This development is not limited to the synthesis of active molecules alone. Researchers are also exploring advanced drug delivery systems to enhance the therapeutic potential of these compounds. For example, thiophene derivatives with poor solubility have been encapsulated in human serum albumin (HSA) nanoparticles. nih.gov This approach aims to improve solubility, enhance bioavailability at the tumor site, and reduce potential side effects, making these potent compounds more viable for clinical applications. nih.gov Such research opens new avenues for the continued development of effective and targeted thiophene-based cancer therapies. researchgate.netnih.gov

Other Biological Activities of Thiophene Derivatives

The thiophene ring is a significant pharmacophore in medicinal chemistry, recognized for its diverse biological activities. rsc.orgnih.gov Its presence in numerous approved drugs underscores its therapeutic potential. rsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring's aromaticity and hydrophobicity may improve membrane permeability. nih.gov Research has extensively explored thiophene derivatives for a wide range of pharmacological effects. researchgate.net

Thiophene derivatives have demonstrated notable potential as both anti-inflammatory and antitumor agents. mdpi.comnih.gov The structural scaffold of thiophene is present in compounds investigated for their ability to inhibit key inflammatory pathways and suppress tumor cell growth. nih.govnih.gov Chronic inflammation is linked to the development of approximately 25% of cancers, making dual-action agents particularly valuable. nih.gov

In the context of anti-inflammatory action, thiophene derivatives are often designed to target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the biosynthesis of inflammatory mediators. nih.gov For instance, studies on various substituted 2-aminothiophenes have been conducted to evaluate their anti-inflammatory properties. researchgate.net

As antitumor agents, thiophene-containing molecules have shown efficacy against a range of cancer cell lines. researchgate.netmdpi.com They have been investigated for their cytotoxic activity and ability to induce apoptosis. nih.govmdpi.com For example, certain thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent, showing activity against liver cancer cell lines (Hep3B). mdpi.com Another study highlighted a series of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with some derivatives displaying significant antiproliferative activity against breast (MCF-7) and liver (HepG-2) cancer cell lines. mdpi.com The antitumor potential of these compounds is often linked to their ability to interfere with critical cellular processes in cancer cells.

Thiophene derivatives have been identified as possessing significant spasmolytic (antispasmodic) effects, which are useful for suppressing smooth muscle spasms. nih.govresearchgate.net Research has focused on synthesizing and evaluating novel thiophene compounds for their ability to relax induced contractions in smooth muscle tissue.

A study involving a series of thiophene derivatives synthesized from 5-bromothiophene-2-carboxylic acid demonstrated potent spasmolytic activity. nih.govresearchgate.net These compounds were tested for their ability to relax high-K+ induced contractions. The study suggested that the mechanism of action may involve the blockage of calcium channels. nih.gov The presence of an aromatic phenyl ring coupled with the thiophene group appeared to be important for the observed activity. nih.govresearchgate.net

The following table summarizes the spasmolytic activity of selected thiophene derivatives from the study, indicated by their EC₅₀ values (the concentration required to produce 50% of the maximum effect). A lower EC₅₀ value indicates higher potency.

| Compound ID | Structure | EC₅₀ (μM) |

| 5a | Pentyl 5-phenylthiophene-2-carboxylate | 4.21 |

| 5b | Pentyl 5-(4-methylphenyl)thiophene-2-carboxylate | 7.09 |

| 5c | Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 1.39 |

| 10d | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 1.26 |

Data sourced from a study on thiophene-based derivatives. nih.govresearchgate.net

Compound 10d (phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate) was identified as having an excellent spasmolytic effect. nih.govresearchgate.net

The thiophene scaffold is considered a "privileged pharmacophore" in drug discovery. rsc.org This designation is due to its frequent appearance in molecules with a wide array of biological activities, leading to the development of numerous therapeutic agents. rsc.orgresearchgate.net The thiophene moiety has been ranked highly in the analysis of US FDA-approved small molecule drugs. rsc.orgnih.gov

Thiophene's utility in medicinal chemistry stems from several factors. It can act as a bioisosteric replacement for a phenyl ring, which can improve a compound's metabolic stability and binding affinity. nih.gov Its derivatives are explored for a vast range of applications, including antimicrobial, anticonvulsant, antidiabetic, and antiviral activities, in addition to the anti-inflammatory and antitumor properties previously mentioned. rsc.orgnih.gov The ease of synthesis and the ability to introduce various substituents onto the thiophene ring allow for the creation of large libraries of compounds for screening against biological targets. researchgate.net The development of novel synthetic methods, such as the Suzuki cross-coupling reaction, has further facilitated the creation of diverse thiophene-based molecules for biological evaluation. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Studies

In silico methods are increasingly employed in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic profiles of new chemical entities. These computational studies help to identify candidates with favorable properties for further development.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness assessment are crucial for evaluating the potential of a compound to become a successful drug. For novel thiophene derivatives, these properties are often evaluated using computational models.

Drug-likeness is commonly assessed using criteria such as Lipinski's Rule of Five. Studies on various thiophene derivatives have shown that they can be designed to comply with these rules, indicating good oral bioavailability. ajol.info Computational analyses of novel thiophene derivatives have predicted high intestinal absorption rates (often above 80%). ajol.info The BOILED-Egg plot, a model to predict gastrointestinal absorption and brain penetration, has suggested that many thiophene molecules fall within the region of good GI absorption. ajol.info

The metabolic properties of these compounds are also investigated. For example, predictions may indicate that they are substrates or inhibitors of key metabolic enzymes like Cytochrome P450 3A4 (CYP3A4). ajol.info

The table below provides a summary of predicted ADMET and drug-likeness properties for a representative set of novel thiophene derivatives.

| Parameter | Predicted Property/Value | Significance |

| Lipinski's Rule | 0 or 1 violation | Indicates good potential for oral bioavailability. ajol.info |

| GI Absorption | High (>80%) | Suggests efficient absorption from the gastrointestinal tract. ajol.info |

| BBB Permeant | Generally No | Indicates lower likelihood of crossing the blood-brain barrier. ajol.info |

| CYP3A4 Substrate | Yes | Predicts the compound is likely to be metabolized by this major enzyme. ajol.info |

| Toxicity | Predicted to be non-toxic | Early indicator of a favorable safety profile. ajol.info |

This table summarizes general findings from in silico ADMET studies on novel thiophene derivatives. ajol.info

Molecular docking is a computational technique used to predict how a molecule binds to a specific biological target, such as an enzyme or receptor. ajol.info This method is instrumental in understanding the mechanism of action and in screening for potent inhibitors. DNA gyrase, an essential bacterial enzyme that is not present in humans, is a well-established target for antibacterial agents. nih.govmdpi.com

Several studies have performed molecular docking of thiophene derivatives against the DNA gyrase of bacteria like Salmonella Typhi and E. coli. nih.govajol.infomdpi.com In one study, a series of compounds synthesized from 2-ethylhexyl 5-bromothiophene-2-carboxylate were docked into the active site of S. Typhi DNA gyrase (PDB ID: 5ztj). nih.gov The results were compared to ciprofloxacin, a known DNA gyrase inhibitor. nih.govnih.gov

The docking analysis revealed that the thiophene derivatives could fit into the active pocket of the enzyme, forming interactions with key amino acid residues. For instance, the most potent compound from one series, molecule 4F , showed a strong binding energy and established hydrogen bonds with Lys550 and Arg612, as well as a π-sulfur interaction with Tyr548. nih.gov These interactions are crucial for inhibiting the enzyme's function.

The binding affinities (docking scores) from these studies provide a quantitative measure of the interaction strength.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Ciprofloxacin (Reference) | S. Typhi DNA gyrase | -5.62 | Lys550, Arg612, Gly613 nih.gov |

| Compound 4F | S. Typhi DNA gyrase | -7.39 | Lys550, Arg612, Tyr548 nih.gov |

| Compound A11 (Thiophene Derivative) | S. Typhi DNA gyrase B | -7.8 | LYS35, THR247, ASP166, VAL164 ajol.info |

Data sourced from molecular docking studies on thiophene derivatives against bacterial DNA gyrase. nih.govajol.info

These in silico findings highlight that thiophene-based structures can be effectively designed to target specific bacterial enzymes, validating their potential as leads for new antibacterial drugs. nih.gov

Advanced Characterization and Computational Studies

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT NMR)NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the thiophene (B33073) ring and the ethyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern on the thiophene ring.

¹³C NMR: The carbon NMR spectrum would provide the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the two sp² carbons of the C=C bond in the thiophene ring, the bromine- and sulfur-bound carbons, and the two carbons of the ethyl group.

APT NMR: An Attached Proton Test (APT) experiment would differentiate between carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons), further confirming the assignments made in the ¹³C NMR spectrum.

A representative data table for such NMR analysis would typically be formatted as follows:

Table 1: Hypothetical NMR Data for Ethyl 5-bromothiophene-3-carboxylate

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-2/H-4 | - | d | - | 1H | Thiophene-H |

| H-2/H-4 | - | d | - | 1H | Thiophene-H |

| -OCH₂CH₃ | - | q | - | 2H | Methylene-H |

| -OCH₂CH₃ | - | t | - | 3H | Methyl-H |

| ¹³C NMR | δ (ppm) | Assignment | |||

| C=O | - | Carbonyl-C | |||

| C-Br | - | Thiophene-C | |||

| C-S | - | Thiophene-C | |||

| C-CO₂Et | - | Thiophene-C | |||

| CH | - | Thiophene-C | |||

| -OCH₂CH₃ | - | Methylene-C | |||

| -OCH₂CH₃ | - | Methyl-C |

Note: This table is for illustrative purposes only. No experimental data was found.

Elemental AnalysisElemental analysis is a crucial technique for verifying the empirical formula of a compound. The experimentally determined weight percentages of carbon, hydrogen, bromine, oxygen, and sulfur would be compared against the calculated values to confirm the compound's purity and elemental composition.

Table 2: Calculated Elemental Composition for C₇H₇BrO₂S

| Element | Symbol | Calculated % |

|---|---|---|

| Carbon | C | 35.76 |

| Hydrogen | H | 3.00 |

| Bromine | Br | 33.98 |

| Oxygen | O | 13.61 |

| Sulfur | S | 13.64 |

Note: This table presents calculated values. No experimental "found" values were available.

Crystallographic Studies

Single Crystal X-ray Diffraction AnalysisShould a suitable single crystal of the compound be grown, X-ray diffraction would provide unambiguous proof of its molecular structure. This technique would determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. It would also reveal information about the crystal packing, space group, and unit cell dimensions, offering insights into intermolecular interactions in the solid state.

A summary of crystallographic data would typically be presented as follows:

Table 3: Illustrative Crystallographic Data Table

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₇BrO₂S |

| Formula weight | 235.10 |

| Crystal system | - |

| Space group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

Note: This table is a template. No experimental crystallographic data for this compound was found in the searched literature.

Hirshfeld Surfaces Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, providing insights into the nature and prevalence of various non-covalent contacts that govern the crystal packing. For this compound, while a specific crystallographic study with Hirshfeld analysis is not publicly available, the expected interactions can be inferred from studies on structurally similar compounds, such as other brominated thiophene derivatives and organic esters.

The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of intermolecular contacts. The key interactions expected to be visualized for this compound would include:

Hydrogen-Bromine Contacts (H···Br): These interactions, involving the bromine atom and hydrogen atoms from neighboring molecules, are often significant in the packing of brominated organic compounds.

Hydrogen-Oxygen Contacts (H···O): The presence of the carboxylate group makes strong C–H···O hydrogen bonds a likely and significant feature, influencing the supramolecular assembly.

Hydrogen-Hydrogen Contacts (H···H): Typically, these are the most abundant contacts on the Hirshfeld surface, representing van der Waals forces. nih.govkayseri.edu.trvensel.org

Carbon-Hydrogen Contacts (C···H): These represent interactions between the thiophene or ethyl groups of adjacent molecules.

Bromine-Sulphur (Br···S) and Bromine-Bromine (Br···Br) Contacts: Depending on the packing arrangement, these halogen-related interactions could also play a role in stabilizing the crystal structure.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, which quantify the relative contribution of each type of intermolecular contact to the total surface area. For a molecule like this compound, a hypothetical distribution of these contacts is presented in the table below, based on analyses of similar structures. nih.govkayseri.edu.trvensel.org

| Intermolecular Contact Type | Expected Relative Contribution (%) |

| H···H | ~ 30-40% |

| H···Br/Br···H | ~ 20-30% |

| H···O/O···H | ~ 15-25% |

| C···H/H···C | ~ 5-10% |

| Other (e.g., C···C, S···H) | < 5% |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a theoretical framework to understand the intrinsic properties of molecules. These studies are often performed to complement and explain experimental findings.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govnih.gov DFT calculations allow for the prediction of various chemical and physical properties of this compound from first principles.

DFT is employed to calculate key parameters that describe a molecule's reactivity and electronic nature. nih.gov These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = (I + A)² / (8 * (I - A))).

The following table presents hypothetical DFT-calculated values for these descriptors for this compound, based on data from related thiophene compounds. nih.govnih.gov

| Parameter | Definition | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 1.88 |

DFT calculations are also invaluable for determining the optimized geometric structure of a molecule in its ground state. nih.govnih.gov By minimizing the energy of the system, the most stable conformation, including bond lengths, bond angles, and dihedral angles, can be predicted. These theoretical structural parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Furthermore, DFT can be used to simulate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and NMR chemical shifts can be compared with experimental spectra to aid in the structural elucidation and confirmation of the compound. nih.gov

While direct molecular dynamics (MD) simulations for this compound are not extensively reported, this technique is implicitly valuable for understanding its behavior in a dynamic environment, such as in solution or interacting with a biological target. cardiff.ac.uknii.ac.jp MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and binding interactions that are not apparent from static computational models.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design and materials science to correlate the chemical structure of a compound with a specific activity. If this compound were part of a series of compounds being evaluated for a particular biological activity, QSAR models could be developed. These models use calculated molecular descriptors (such as those from DFT) to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or effective molecules.

Future Directions and Research Gaps

Development of Targeted Therapeutic Agents

The thiophene (B33073) scaffold is a well-established pharmacophore found in numerous approved drugs. Ethyl 5-bromothiophene-3-carboxylate serves as a valuable starting material for the synthesis of novel therapeutic agents. Future research will focus on the design and synthesis of derivatives with specific biological targets. For instance, its derivatives have shown potential as anticancer agents by inhibiting tumor growth. Further studies will likely explore its potential in developing inhibitors for specific enzymes, such as kinases, which are implicated in various diseases. The development of derivatives as antibacterial agents, particularly against drug-resistant strains like extensively drug-resistant (XDR) Salmonella Typhi, is another promising area of research. nih.gov The key to success in this area will be the use of computational modeling and molecular docking studies to predict the binding affinity of newly synthesized compounds to their biological targets, thereby guiding the synthetic efforts towards more potent and selective drug candidates. nih.gov

Advanced Material Science Applications

The unique electronic properties of the thiophene ring make this compound an attractive building block for advanced materials. The electron-withdrawing nature of the carboxylate group can be harnessed to tune the electronic properties of polymers derived from this monomer. ossila.com Future research will focus on its incorporation into conjugated polymers for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). ossila.com The ability to functionalize the thiophene ring through the bromine atom allows for the synthesis of materials with tailored properties, such as specific band gaps and charge transport characteristics. ossila.com Furthermore, the development of sensors based on derivatives of this compound for the detection of metal ions and other analytes is an area with significant potential.

In-depth Mechanistic Studies of Biological Activities

To fully exploit the therapeutic potential of this compound derivatives, a thorough understanding of their mechanisms of action at the molecular level is essential. Future research will employ a range of techniques, including structural biology, proteomics, and metabolomics, to identify the specific cellular pathways and molecular targets with which these compounds interact. For example, understanding how its derivatives disrupt actin polymerization in cancer cells could lead to the development of more effective anti-metastatic drugs. In-depth studies on the structure-activity relationships (SAR) will provide crucial insights into how modifications to the chemical structure affect biological activity, guiding the design of next-generation therapeutic agents with improved efficacy and reduced side effects.

Q & A

Q. What are the optimal synthetic routes and characterization methods for Ethyl 5-bromothiophene-3-carboxylate?

Methodological Answer: The synthesis typically involves bromination of thiophene derivatives followed by esterification. A common approach includes:

Bromination : Reacting thiophene-3-carboxylate derivatives with brominating agents (e.g., NBS or Br₂ in controlled conditions).

Esterification : Using ethanol and acid catalysts to form the ethyl ester.

Q. Characterization Techniques :

Q. Table 1: Key Physical Properties

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 129–130°C | |

| Molecular Formula | C₇H₇BrO₂S | |

| CAS RN | 159073-29-7 |

Q. What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer: The bromine atom at the 5-position and ester group at the 3-position enable diverse transformations:

- Nucleophilic Substitution : Bromine can be replaced with amines, alkoxides, or aryl groups via SNAr or metal-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Ester Hydrolysis : Acidic or basic hydrolysis yields 5-bromothiophene-3-carboxylic acid for further derivatization .

- Cross-Coupling Reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation, useful in heterocyclic chemistry .

Critical Note : Steric hindrance from the ester group may slow substitution at the 3-position, requiring optimized conditions (e.g., elevated temperatures) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

Methodological Answer: SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography:

Data Collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps .

Refinement : Anisotropic displacement parameters and hydrogen bonding analysis clarify molecular packing .

Validation : R-factor convergence (<5%) and residual density maps (<0.3 eÅ⁻³) ensure accuracy .

Case Study : Ethyl 4-(3-bromo-2-thienyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate was resolved via SHELXL, confirming bromine placement and dihedral angles .

Q. What mechanistic insights explain contradictions in substitution vs. elimination pathways for bromine in this compound?

Methodological Answer: Competing pathways depend on reaction conditions:

Q. Table 2: Pathway Optimization

| Condition | Outcome | Reference |

|---|---|---|

| DMF, NaN₃, 80°C | 5-Azido-thiophene ester | |

| t-BuOK, THF, reflux | Thiophene alkene |

Q. How should researchers address analytical contradictions in purity assessment (e.g., HPLC vs. NMR)?

Methodological Answer: Discrepancies arise from method sensitivity:

HPLC : Detects non-volatile impurities (e.g., unreacted starting materials) but may miss stereoisomers .

NMR : Identifies structural isomers but is less sensitive to trace impurities (<1%) .

Combined Approach : Use mass spectrometry to cross-validate molecular ions and degradation products .

Example : A study on ethyl thiophene carboxylates resolved conflicting purity data by correlating HPLC retention times with H NMR integration ratios .

Q. What role does this compound play in medicinal chemistry scaffold design?

Methodological Answer: The compound serves as a precursor for bioactive molecules:

- Anticancer Agents : Suzuki coupling with boronic acids generates biaryl motifs targeting kinase inhibitors .

- Antimicrobials : Amidation of the ester yields carboxamide derivatives tested against bacterial strains .

Case Study : Ethyl 2-amino-7′-chloro-4′,6′-dimethoxy-5-methyl-3′,7-dioxo-spiro derivatives showed potent activity in vitro, synthesized via bromothiophene intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。